3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol -

3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol

Catalog Number: EVT-3952395
CAS Number:
Molecular Formula: C25H30FN3O2
Molecular Weight: 423.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

  • Compound Description: This compound was synthesized via a three-component reaction and characterized by various spectral methods. [] Its biological activity has not been reported in this specific paper.
  • Relevance: This compound shares the core structure of a 1-phenyl-1H-pyrazole substituted at the 4-position with a methylene linker. It differs from the target compound, 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol, in the substituents on the phenyl ring attached to the pyrazole core, the presence of a thiazolo[3,2-a]pyrimidine moiety instead of a piperidine-propanol group, and the nature of the linker (methylidene vs. methylene). []

(2Z,5Z)-5-((3-(Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-2-((4-methoxyphenyl)imino)-3-phenylthiazolidin-4-one

  • Compound Description: This heterocycle was synthesized and characterized using X-ray diffraction and spectral analysis. [] The study focused on its structural elucidation.

3-Chloro-4-fluoro-N-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol- 4-yl]methyl}aniline

  • Compound Description: This compound was synthesized via a direct reductive amination reaction using NaBH4/I2 as the reducing agent. [] The study focused on optimizing the synthesis of secondary amines.
  • Relevance: This compound and the target compound, 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol, both contain a 3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl moiety linked through a methylene group. The key difference lies in the presence of a 3-chloro-4-fluoroaniline substituent in this compound, compared to the piperidine-propanol moiety in the target compound. []

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

  • Compound Description: This compound is a potent and selective phosphodiesterase 10A (PDE10A) inhibitor with favorable pharmacokinetic properties. [] It has shown promising results in preclinical studies for treating schizophrenia.
  • Relevance: While both this compound and the target compound, 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol, contain a substituted 1-phenyl-1H-pyrazole, their structures differ significantly. TAK-063 features a pyridazinone core connected to the pyrazole at the 5-position, while the target compound has a piperidine-propanol moiety linked through a methylene bridge at the 4-position of the pyrazole. []

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone & 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

  • Compound Description: These compounds are structurally similar propenones with varying methoxy substitutions on a phenyl ring. [] The study focused on their crystal structures and hydrogen bonding patterns.
  • Compound Description: This compound served as a starting material for synthesizing a series of pyrazole derivatives that were screened for antiproliferative activity against colon and breast cancer cell lines. []
  • Relevance: This compound and 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol share the common feature of a 1-phenyl-1H-pyrazol-4-yl group. The main structural differences are the presence of a chlorine atom and a methyl group on the pyrazole ring in this compound, a methylene linker instead of a methyl linker, and the presence of a 2-phenyloxazol-5(4H)-one moiety instead of a piperidine-propanol group. []

(E)-4-(((5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl) methylene) amino)-benzenesulfonamide & cis-[MoO2(L)2]

  • Compound Description: The first compound is a Schiff base ligand synthesized from 4-formyl-3-methyl-1-phenyl-2-pyrazoline-5-one and sulfanilamide. [] This ligand forms a complex with MoO2, denoted as cis-[MoO2(L)2], where L represents the monobasic bidentate ligand. [] These compounds were subjected to physicochemical, spectral, and theoretical studies, including DFT calculations. []

4-(4-Bromophenyl)-2-(3-(4-chlorophenyl)-5-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}-4,5-dihydro-1H-pyrazol-1-yl)-1,3-thiazole

  • Compound Description: This compound contains multiple heterocyclic rings and its crystal structure was characterized by X-ray diffraction. [] The study focused on analyzing its conformational features and intermolecular interactions in the solid state.

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione (Compound-A)

  • Compound Description: This compound is a potent and selective inhibitor of ELOVL6, an enzyme involved in fatty acid elongation. [] It demonstrated good in vitro and in vivo activity, making it a potential tool for studying ELOVL6 and its therapeutic implications in metabolic disorders like diabetes.

3-[4-(3-Aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins & 4-Methyl-3-phenyl-6-[4-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-6-aryl-pyridin-2-yl] coumarins

  • Compound Description: These are two series of coumarin derivatives synthesized via Krohnke's reaction and evaluated for their antibacterial and antifungal activity. []
  • Compound Description: This compound's crystal structure, intermolecular interactions, and molecular docking were investigated. [] The DFT studies provided insights into its electronic properties and stability.

3-Chloro-N-{(S)-[3-(1-ethyl-1H-pyrazol-4-yl)phenyl][(2S)-piperidine-2-yl]methyl}-4-(trifluoromethyl)pyridine-2-carboxamide

  • Compound Description: This compound is a potent glycine transporter 1 (GlyT1) inhibitor with potential therapeutic benefits for schizophrenia. []
  • Relevance: While both this compound and 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol contain a substituted piperidine ring, their core structures differ significantly. This compound features a pyridine-carboxamide core with a 1-ethyl-1H-pyrazol-4-yl group attached to a phenyl ring, while the target compound has a 1-phenyl-1H-pyrazol-4-yl moiety directly linked to the piperidine ring through a methylene bridge. []

2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)-3-chlorochromones, 2-(1-Phenyl-3-aryl-1H-pyrazol-4-yl)chromones & 5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-3-(2-hydroxyphenyl)-4,5-dihydropyrazolines

  • Compound Description: These three classes of compounds were synthesized and characterized by spectral and elemental analysis. [] The compounds were also evaluated for their antimicrobial activities.
  • Relevance: All three classes of compounds share a 1-phenyl-1H-pyrazol-4-yl group with the target compound 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol. The differences lie in the presence of various substituents on the pyrazole ring, the absence of a piperidine-propanol group, and the incorporation of distinct heterocyclic systems, namely chromone and dihydropyrazoline moieties, instead. []

3-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-5-(4- methoxyphenyl)furan-2(3H)-one

  • Compound Description: This compound was synthesized and used as a precursor for preparing various derivatives, including hydrazide, N-benzoyl, oxazinone, and pyrrolone derivatives. [] These derivatives were evaluated for their antibacterial, antifungal, and anticancer activities.

Substituted methyl(2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chloro-phenyl)-1h-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl) carbamates

  • Compound Description: This series of compounds exhibit BRAF-kinase inhibitory properties and show promise as potential agents for cancer prevention and treatment, particularly in malignant melanoma. []
  • Relevance: While both this class of compounds and 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol contain a pyrazole ring, they differ significantly in their overall structures and substitution patterns. The target compound features a 1-phenyl-1H-pyrazol-4-yl moiety linked to a piperidine-propanol group, whereas this class of compounds involves a pyrimidine ring connected to the pyrazole, along with a carbamate side chain. []

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

  • Compound Description: This class of compounds was synthesized via a facile two-step process involving Knoevenagel condensation followed by selective reduction. []
  • Compound Description: This diverse group of heterocyclic compounds was synthesized using sodium 3-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate (2) as a key intermediate. []
  • Relevance: These compounds share the common building block of a 1-phenyl-1H-pyrazol-4-yl group with 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol. The variations among these compounds stem from the presence of diverse heterocyclic rings fused to the pyrazole moiety and the absence of the piperidine-propanol group. []
  • Compound Description: This compound contains a triazole and pyrazole ring system linked by a propenone moiety. [] Its crystal structure was analyzed to understand its structural features.
  • Compound Description: These complexes were synthesized and characterized using various techniques. [] Their antibacterial activity was also assessed.
  • Compound Description: This copper(II) complex incorporates a tridentate ligand derived from 3-methyl-1-phenyl-4-hydrazopyrazolin-5-one. [] The crystal structure reveals a slightly distorted square-planar coordination around the copper ion.

(E)-1-(4-Methoxyphenyl)-5-methyl-4-(1-phenyl-4-((2-(2,4,6-trichlorophenyl)hydrazineylidene)methyl)-1H-pyrazol-3-yl)-1H-1,2,3-triazole

  • Compound Description: This compound was synthesized and its structure confirmed by X-ray diffraction and spectral analysis. []
  • Compound Description: This series of pyrazole-based heterocycles linked to a sugar moiety were synthesized and characterized. [] They were evaluated for anti-diabetic activity, with some compounds showing moderate activity compared to the standard drug, remogliflozin.

4-[(3,4-Dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

  • Compound Description: This compound was synthesized and characterized by various spectroscopic methods, including mass spectrometry, FT-IR, 1H and 13C-NMR spectroscopy. [] Molecular docking studies with human prostaglandin reductase (PTGR2) were conducted to understand its potential inhibitory action.
  • Compound Description: This compound contains a thiazole ring linked to a triazole ring, which is further substituted with a phenyl and a 4-methoxyphenyl group. [] Its crystal structure was determined by X-ray crystallography.

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

  • Compound Description: This compound contains two triazole rings linked to a pyrazole ring through a propenone moiety. [] The study focuses on its crystal structure determination.

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines & 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl] -3,4-dihydropyrimidin-2-ones

  • Compound Description: These two classes of compounds were synthesized using Hantzsch cyclization and modified Bignelli's cyclization. [] The compounds were screened for their antimicrobial activity.

2,2,2-Trichloro-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)ethanone (HTcP)

  • Compound Description: This compound was investigated for its ability to extract Cu(II) ions from aqueous solutions into chloroform. [] The study explored the effects of sulfate and nitrate ions, as well as the synergistic effect of butanol on the extraction process.
  • Compound Description: This series of compounds were synthesized and characterized, with a focus on their potential biological activity. []
  • Relevance: This group of compounds shares a structural similarity with 3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol by incorporating a 1-phenyl-1H-pyrazol-4-yl moiety. They differ in the presence of a chlorine atom and a methyl group on the pyrazole ring, and the inclusion of a dihydropyrimidinone ring instead of the piperidine-propanol group found in the target compound. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

  • Compound Description: This compound's crystal structure was analyzed, revealing the presence of two crystallographically independent molecules and an ethanol molecule of crystallization. [] Intermolecular interactions, including hydrogen bonds and π-π interactions, were identified as stabilizing forces within the crystal structure.

(E)-1-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-phenylhydrazine

  • Compound Description: This compound was synthesized via a condensation reaction and its crystal structure was analyzed, revealing the formation of sheets through hydrogen bonding and π-π stacking interactions. []
  • Compound Description: This compound, containing both a pyrazole and a pyrazolone ring, was structurally characterized using X-ray crystallography. [] The study focused on analyzing its molecular conformation and the intermolecular interactions contributing to its crystal packing.
  • Compound Description: This compound's crystal structure was analyzed, revealing its conformational features and the intermolecular interactions that contribute to its crystal packing. []

(E)-1-[5-Methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tol­yl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

  • Compound Description: This compound, featuring two triazole rings connected to a central pyrazole ring through a propenone linker, was characterized by X-ray crystallography. [] The study highlighted the molecular conformation and the intermolecular C—H⋯π interactions observed in the crystal structure.

Properties

Product Name

3-(1-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)-1-propanol

IUPAC Name

3-[1-[[3-(2-fluoro-4-methoxyphenyl)-1-phenylpyrazol-4-yl]methyl]piperidin-3-yl]propan-1-ol

Molecular Formula

C25H30FN3O2

Molecular Weight

423.5 g/mol

InChI

InChI=1S/C25H30FN3O2/c1-31-22-11-12-23(24(26)15-22)25-20(18-29(27-25)21-9-3-2-4-10-21)17-28-13-5-7-19(16-28)8-6-14-30/h2-4,9-12,15,18-19,30H,5-8,13-14,16-17H2,1H3

InChI Key

KSZRHIAACLNEGY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NN(C=C2CN3CCCC(C3)CCCO)C4=CC=CC=C4)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.